8Alpha-Hydroxyhirsutinolide
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Overview
Description
8Alpha-Hydroxyhirsutinolide is a sesquiterpene lactone, a type of naturally occurring compound known for its diverse biological activities. This compound is isolated from the flowers of Vernonia cinerea, a plant belonging to the Asteraceae family . It has garnered attention due to its significant anti-inflammatory properties, particularly its ability to inhibit TNF-α-induced NF-κB activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for obtaining 8Alpha-Hydroxyhirsutinolide involves bioassay-guided fractionation of the hexane extract from Vernonia cinerea flowers . This process includes several steps:
Extraction: The flowers are subjected to hexane extraction to obtain a crude extract.
Fractionation: The crude extract is fractionated using chromatographic techniques to isolate the desired compound.
Purification: Further purification is achieved through techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods: Currently, there is limited information on large-scale industrial production methods for this compound. The compound is primarily produced in research settings using the methods described above.
Chemical Reactions Analysis
Types of Reactions: 8Alpha-Hydroxyhirsutinolide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
8Alpha-Hydroxyhirsutinolide has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of sesquiterpene lactones and their chemical properties.
Biology: The compound’s anti-inflammatory properties make it a valuable tool in studying inflammatory pathways and related diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating inflammatory conditions.
Mechanism of Action
8Alpha-Hydroxyhirsutinolide exerts its effects primarily through the inhibition of TNF-α-induced NF-κB activity . NF-κB is a protein complex that plays a crucial role in regulating the immune response to infection. By inhibiting this pathway, this compound reduces inflammation and modulates immune responses. The compound also inhibits the production of nitric oxide (NO), further contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
8Alpha-Hydroxyl-1-O-methylhirsutinolide: A naturally occurring derivative of 8Alpha-Hydroxyhirsutinolide with similar biological activities.
Other Sesquiterpene Lactones: Compounds such as parthenolide and artemisinin share structural similarities and exhibit comparable biological activities.
Uniqueness: this compound is unique due to its specific inhibition of TNF-α-induced NF-κB activity and its potent anti-inflammatory properties. Its distinct molecular structure and the presence of multiple hydroxyl groups contribute to its unique biological activities .
Properties
IUPAC Name |
(1R,2E,8S,10R,11S)-8,11-dihydroxy-6-(hydroxymethyl)-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-8-5-10(17)12-9(7-16)13(18)20-11(12)6-14(2)3-4-15(8,19)21-14/h6,8,10,16-17,19H,3-5,7H2,1-2H3/b11-6+/t8-,10+,14-,15+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVUPZFNJFDVQM-HEQUYQGPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)O)C)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C\2=C(C(=O)O/C2=C/[C@]3(CC[C@@]1(O3)O)C)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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